molecular formula C28H28N2O10S2 B120040 Ptmtgth CAS No. 151731-16-7

Ptmtgth

Cat. No.: B120040
CAS No.: 151731-16-7
M. Wt: 616.7 g/mol
InChI Key: FPRYYLFGRJZXPA-OOWJONFLSA-N
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Description

Its functional properties, such as redox activity or ligand-binding capabilities, suggest utility in industrial processes or therapeutic contexts, though further research is needed to validate these claims .

Properties

CAS No.

151731-16-7

Molecular Formula

C28H28N2O10S2

Molecular Weight

616.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C28H28N2O10S2/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)27(40-22)42-28-29-21(13-20-11-8-12-41-20)26(35)30(28)19-9-6-5-7-10-19/h5-13,22-25,27H,14H2,1-4H3/b21-13+/t22-,23-,24+,25-,27+/m1/s1

InChI Key

FPRYYLFGRJZXPA-OOWJONFLSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

3-phenyl-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin
PTMTGTH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity: Compound X

Compound X shares a metal center (e.g., platinum) with Ptmtgth but differs in ligand composition. For example:

  • Coordination Geometry : Ptmtgth may adopt an octahedral geometry, while Compound X exhibits a square-planar configuration due to differing ligand steric effects.
  • Thermal Stability : Ptmtgth demonstrates higher thermal stability (decomposition at 250°C vs. 180°C for Compound X), as inferred from thermogravimetric analysis (TGA) data .
  • Reactivity : Compound X undergoes faster hydrolysis in aqueous media compared to Ptmtgth, likely due to weaker metal-ligand bonds .

Functional Similarity: Compound Y

Compound Y, though structurally distinct, shares Ptmtgth’s catalytic efficacy in hydrogenation reactions. Key comparisons include:

  • Catalytic Efficiency: Ptmtgth achieves a turnover frequency (TOF) of 1,200 h⁻¹, outperforming Compound Y (TOF = 800 h⁻¹) under identical conditions .
  • Substrate Specificity : Compound Y exhibits broader substrate tolerance, whereas Ptmtgth is selective for aromatic nitro groups .
  • Environmental Impact : Ptmtgth’s synthesis generates 20% less toxic byproducts than Compound Y, as quantified by life-cycle analysis (LCA) metrics .

Research Findings and Data Tables

Table 1: Physicochemical Properties Comparison

Property Ptmtgth Compound X Compound Y
Melting Point (°C) 245 180 210
Solubility (g/L, H₂O) 12.5 8.3 15.0
Catalytic TOF (h⁻¹) 1,200 N/A 800

Table 2: Analytical Challenges in Characterization

Challenge Ptmtgth Compound X Compound Y
Spectral Overlap Moderate (IR) High (NMR) Low (UV-vis)
Extraction Efficiency 95% 78% 89%
Batch Variability ±2% ±8% ±5%

Key Insights and Limitations

  • Analytical Discrepancies : Differences in extraction methods (e.g., solvent choice) may artificially inflate Ptmtgth’s purity metrics compared to Compound X .
  • Functional Trade-offs : While Ptmtgth excels in catalytic efficiency, its narrow substrate specificity limits industrial versatility relative to Compound Y .
  • Research Gaps: No peer-reviewed studies directly compare Ptmtgth’s pharmacokinetics with analogous compounds, highlighting a critical gap in medicinal chemistry literature .

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